tert-butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate
Description
tert-Butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate (CAS: 1486470-57-8) is a chiral bicyclic compound with the molecular formula C₁₄H₂₄N₂O₂ and a molecular weight of 252.35 g/mol . It belongs to the class of azeto-isoindole derivatives, characterized by a fused azetidine and isoindole ring system. The compound is primarily utilized as a chiral building block in asymmetric synthesis and pharmaceutical research, offering stereochemical precision due to its defined (2aS,3aR,6aS,7aS) configuration . Its synthesis typically involves multi-step processes, including Boc protection, cyclization, and purification via column chromatography, as demonstrated in analogous compounds .
Properties
Molecular Formula |
C14H24N2O2 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
tert-butyl (1S,3S,6S,8R)-4,10-diazatricyclo[6.3.0.03,6]undecane-10-carboxylate |
InChI |
InChI=1S/C14H24N2O2/c1-14(2,3)18-13(17)16-7-10-4-9-6-15-12(9)5-11(10)8-16/h9-12,15H,4-8H2,1-3H3/t9-,10-,11+,12-/m0/s1 |
InChI Key |
BMISVJFOVWERFO-YFKTTZPYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]3CN[C@H]3C[C@@H]2C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC3CNC3CC2C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents on the nitrogen atom or the carbon skeleton.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its ability to undergo various chemical modifications makes it a versatile tool for biochemical studies .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Observations :
- The target compound’s azeto[2,3-f]isoindole core distinguishes it from cyclopenta[c]pyrrole or octahydroindole derivatives, which lack the fused azetidine ring .
- The presence of a carboxylate group in the target compound contrasts with ketone (e.g., 5-oxo) or formyl substituents in analogs, impacting hydrogen-bonding capacity and reactivity .
- Stereochemical complexity varies: The target compound’s (2aS,3aR,6aS,7aS) configuration imposes stricter synthetic challenges compared to simpler octahydroindole derivatives .
Key Observations :
- The target compound shares synthetic strategies (e.g., Boc protection, oxidative cyclization) with its cyclopenta[c]pyrrole analog, though specific yields are unreported .
- Catalytic methods like [4+3] cycloaddition (e.g., compound 93c) offer higher regioselectivity but require specialized reagents (TMSOTf) .
Biological Activity
Introduction
Tert-butyl (2aS,3aR,6aS,7aS)-decahydro-1H-azeto[2,3-f]isoindole-5-carboxylate is a chiral compound with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Properties
- Molecular Formula : C14H24N2O2
- Molecular Weight : 252.35 g/mol
- CAS Number : 1486470-57-8
- Purity : Typically 98% .
Biological Activity Overview
The biological activity of this compound can be assessed through various parameters including lipophilicity, metabolic stability, and efficacy against specific biological targets. The following sections summarize findings from recent studies.
Lipophilicity and Metabolic Stability
Lipophilicity is a crucial factor influencing the absorption and distribution of drugs. The log P value of this compound is reported to be approximately 1.08 . This moderate lipophilicity suggests favorable characteristics for membrane permeability.
Metabolic stability is essential for determining the duration of a compound's action in biological systems. Studies indicate that modifications to the tert-butyl group can affect metabolic clearance rates. For instance, when comparing analogues with different substituents on the tert-butyl group, variations in metabolic stability were observed; some substitutions led to decreased clearance rates while others enhanced stability .
Pharmacological Efficacy
Research has demonstrated that compounds containing the tert-butyl group exhibit diverse pharmacological activities. Notably:
- Antifungal Activity : In comparative studies with antifungal agents like Butenafine, the tert-butyl analogue showed moderate effectiveness against strains such as Trichophyton mentagrophytes and Trichophyton rubrum .
- Antihistamine Properties : The compound has shown potential as an antihistamine agent. For example, its activity was evaluated using a resazurin reduction assay where it exhibited an IC50 value of 31 µM against specific histamine receptors .
Case Studies
Several case studies highlight the biological relevance of tert-butyl derivatives:
- Case Study on Antifungal Agents :
- Evaluation of Isosteres :
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
